1-Iodo-4-methyloct-1-en-4-ol
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Overview
Description
1-Iodo-4-methyloct-1-en-4-ol is an organic compound with the molecular formula C9H17IO. It contains a total of 28 atoms: 17 hydrogen atoms, 9 carbon atoms, 1 oxygen atom, and 1 iodine atom . This compound is characterized by the presence of an iodine atom attached to a carbon chain with a double bond and a hydroxyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Iodo-4-methyloct-1-en-4-ol can be achieved through several synthetic routes. One common method involves the iodination of 4-methyloct-1-en-4-ol using iodine and a suitable oxidizing agent. The reaction conditions typically include the use of a solvent such as acetonitrile or dichloromethane and a catalyst like silver nitrate or copper(II) sulfate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in industrial production.
Chemical Reactions Analysis
1-Iodo-4-methyloct-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and sodium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the double bond yields a saturated alcohol .
Scientific Research Applications
1-Iodo-4-methyloct-1-en-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological processes involving iodine-containing molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research on this compound may lead to the development of new pharmaceuticals with iodine-based functionalities. Its reactivity and stability make it a valuable candidate for drug design.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-Iodo-4-methyloct-1-en-4-ol involves its interaction with molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.
In biological systems, the compound may interact with enzymes and receptors that recognize iodine-containing molecules. These interactions can modulate the activity of specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-Iodo-4-methyloct-1-en-4-ol can be compared with other similar compounds, such as:
1-Iodo-4-methylbenzene: This compound has a similar iodine substitution but differs in the structure of the carbon chain. It is used in different applications and has distinct reactivity.
4-Iodotoluene: Another iodine-containing compound with a different carbon framework. It is used in organic synthesis and has unique properties compared to this compound.
1-Iodo-4-methylcyclohexane: This compound has a cyclic structure, which affects its reactivity and applications. .
The uniqueness of this compound lies in its combination of an iodine atom, a double bond, and a hydroxyl group. This combination provides a versatile platform for chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
1-iodo-4-methyloct-1-en-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO/c1-3-4-6-9(2,11)7-5-8-10/h5,8,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVYRHZDDBVQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CI)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70706022 |
Source
|
Record name | 1-Iodo-4-methyloct-1-en-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70706022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62555-04-8 |
Source
|
Record name | 1-Iodo-4-methyloct-1-en-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70706022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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